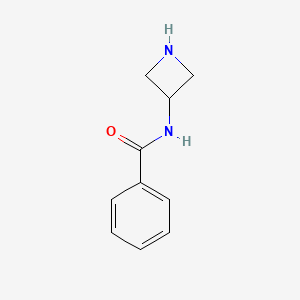

N-(azétidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(azetidin-3-yl)benzamide is a compound that features a benzamide group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Applications De Recherche Scientifique

N-(azetidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacological agent, particularly as a dopamine antagonist.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mécanisme D'action

Target of Action

N-(azetidin-3-yl)benzamide is a complex compound that has been studied for its potential biological activities. Some related compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Another related compound, N-benzimidazol-2yl benzamide, has been studied as an allosteric activator of human glucokinase .

Mode of Action

For example, some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

Related azetidine derivatives have been synthesized and evaluated for their anti-tubercular activity . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Pharmacokinetics

Related azetidine derivatives have been evaluated for their affinity for d2 and d4 receptors .

Result of Action

For example, some azetidine derivatives have shown high antibacterial action .

Action Environment

It is known that the chemical properties of azetidin-2-ones, which are colorless and hydrolytically vulnerable solids, can be influenced by environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)benzamide typically involves the reaction of 3-aminoazetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at low temperatures (0-5°C) to ensure controlled addition and high yield .

Industrial Production Methods: Industrial production of benzamide derivatives often employs green chemistry principles. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst like diatomite earth immobilized with ionic liquid and zirconium tetrachloride . This method is efficient, eco-friendly, and provides high yields.

Types of Reactions:

Oxidation: N-(azetidin-3-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of N-(azetidin-3-yl)benzoic acid.

Reduction: Formation of N-(azetidin-3-yl)benzylamine.

Substitution: Formation of N-(alkylazetidin-3-yl)benzamide derivatives.

Comparaison Avec Des Composés Similaires

Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different reactivity and applications.

N-(1-benzhydryl-azetidin-3-yl)-benzamide: A derivative with similar structural features but different pharmacological properties.

Uniqueness: N-(azetidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the azetidine ring and benzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Activité Biologique

N-(azetidin-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

N-(azetidin-3-yl)benzamide features an azetidine ring and a benzamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for developing therapeutic agents.

Target Interactions:

N-(azetidin-3-yl)benzamide has been investigated for its interactions with several biological targets. It shows promise as a dopaminergic antagonist , which may have implications for treating neurological disorders. Additionally, it has been linked to antimicrobial and antifungal activities, indicating its potential utility in combating infections.

Biochemical Pathways:

Research has indicated that related azetidine derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting that N-(azetidin-3-yl)benzamide could have similar effects . The compound's structural features allow it to participate in various biochemical pathways, including those involved in cell signaling and apoptosis.

Antimicrobial Activity

N-(azetidin-3-yl)benzamide has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, with some derivatives achieving an IC50 value of less than 1 µg/mL against Mycobacterium tuberculosis in vitro .

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| N-(azetidin-3-yl)benzamide | Mycobacterium tuberculosis | < 1 |

| Related Azetidine Derivative | Various Bacteria | Varies |

Anticancer Activity

Recent studies have explored the anticancer potential of N-(azetidin-3-yl)benzamide. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some derivatives have shown promising cytotoxic effects, highlighting their potential as anticancer agents .

| Cell Line | Compound | Concentration (µM) | Anti-proliferative Activity (µM) |

|---|---|---|---|

| MCF-7 | 1b | 100 | 18.24 ± 7.62 |

| PC-3 | 1b | 100 | 45.81 ± 1.10 |

Case Studies and Research Findings

- Antitubercular Activity Study : A study synthesized various azetidine derivatives, including N-(azetidin-3-yl)benzamide, which were tested for their anti-tubercular properties. The results indicated that several compounds showed significant activity against Mycobacterium tuberculosis, with some exhibiting low cytotoxicity against human cancer cell lines .

- Dopaminergic Antagonism : In another investigation, the compound was assessed for its ability to act as a dopaminergic antagonist. The findings suggest that it could potentially modulate dopaminergic signaling pathways, which are crucial in various neurological conditions.

- Structure-Activity Relationship (SAR) : Research focused on the SAR of azetidine amides revealed that modifications to the azetidine ring can enhance biological activity. For instance, replacing certain functional groups led to improved potency against cancer cell lines while maintaining selectivity for specific molecular targets .

Propriétés

IUPAC Name |

N-(azetidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOGWIZRCQGOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.